molecular formula C16H13BrN2OS B2657207 (E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-70-3

(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2657207
CAS No.: 865544-70-3
M. Wt: 361.26
InChI Key: MTRKRQOKFFZMQB-FBMGVBCBSA-N
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Description

(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative offered for research purposes. Benzothiazole-based compounds are a significant area of investigation in medicinal chemistry and materials science due to their diverse biological activities and electronic properties . They have been studied for their potential as core structures in the development of novel therapeutic agents and as components in organic electronic devices . The specific research applications and mechanism of action for this particular compound are not yet fully characterized in the public scientific literature. Researchers are exploring its potential utility based on the established profile of the benzothiazole pharmacophore. This product is provided with guaranteed high purity and is intended for laboratory research applications only. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-2-19-13-9-5-6-10-14(13)21-16(19)18-15(20)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRKRQOKFFZMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Ylidene Group: The final step involves the condensation of the brominated benzothiazole with an appropriate benzamide derivative under basic conditions to form the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The ylidene group can participate in condensation reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Condensation Reactions: These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of (E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Benzamide Family

Numerous structurally related compounds have been synthesized and characterized, providing a basis for comparative analysis:

Substituent Variations on the Benzamide Ring
  • Chloro vs. Bromo Substituents: 2-Chloro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6c): This compound () replaces bromine with chlorine at the benzamide’s ortho position. NMR data for 6c (δ 7.5–8.2 ppm for aromatic protons) highlights similar electronic environments to the bromo analogue . N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a): Lacking a halogen, this compound () exhibits simpler aromatic resonance patterns (δ 7.3–7.8 ppm) and lower melting points due to reduced intermolecular halogen bonding .
Modifications on the Thiazole Core
  • Benzo[d]thiazole vs. Simple Thiazole: The fused benzene ring in the target compound increases planarity and conjugation, enhancing UV absorption and stability compared to non-fused analogues like 7a .
Functional Group Additions
  • N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (): This analogue replaces the benzamide’s bromo group with a dimethylsulfamoyl moiety, significantly altering solubility and hydrogen-bonding capacity. The sulfonamide group’s electron-withdrawing nature may reduce electrophilic aromatic substitution reactivity compared to bromine .

Physicochemical Properties

  • Molecular Weight and Solubility: The bromo substituent increases molecular weight (~370–380 g/mol) compared to chloro (~330 g/mol) or non-halogenated analogues, reducing aqueous solubility.
  • Spectroscopic Data :
    • 1H NMR : Aromatic protons in bromo-substituted benzamides (e.g., δ 7.6–8.1 ppm) resonate downfield compared to chloro (δ 7.5–8.0 ppm) due to bromine’s stronger inductive effect .
    • 13C NMR : The carbonyl carbon in the target compound is expected near δ 165 ppm, consistent with 7a (δ 164.2 ppm) .

Biological Activity

(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

1. Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H16BrN3OS
  • Molecular Weight : 418.33 g/mol
  • IUPAC Name : N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

The presence of the bromine atom and the ethyl group in the benzothiazole structure contributes to its unique chemical properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

  • Anticancer Activity : The compound has been shown to inhibit key enzymes associated with cell proliferation. This inhibition leads to apoptosis in cancer cells, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although detailed studies are still required to confirm these effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on bacterial growth
Enzyme InhibitionBlocks specific enzyme activities

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of this compound using various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects at concentrations ranging from 25 to 100 µg/mL, particularly against Staphylococcus aureus and Escherichia coli.

5. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with other benzothiazole derivatives known for their biological activities.

Compound NameActivity TypeKey Findings
2-(4-Aminophenyl)benzothiazole AnticancerEffective against multiple cancer types
6-Bromo-2-(4-hydroxyphenyl)benzothiazole AntimicrobialBroad-spectrum antimicrobial properties
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene) AntiviralDemonstrated antiviral activity in vitro

The structural variations among these compounds influence their biological activities, highlighting the importance of functional groups in determining efficacy.

6. Conclusion

This compound shows promising biological activities, particularly in anticancer and antimicrobial applications. Further research is needed to elucidate its full potential and mechanisms of action, paving the way for potential therapeutic developments.

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